CCR5 Antagonist Activity: Sub-Nanomolar Potency Benchmark for HIV-1 Entry Inhibition
A pyrrole-2-carboxylate derivative containing the ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate core scaffold exhibited potent CCR5 antagonist activity with an IC50 of 0.600 nM in a cell-cell fusion assay measuring inhibition of HIV-1 gp120-induced fusion between HeLa P4/R5 cells and CHO-tat10 cells [1]. In contrast, ethyl 1-methyl-1H-pyrrole-2-carboxylate, lacking the 3-chloro substitution, shows no reported CCR5 antagonist activity at comparable concentrations and serves primarily as a non-bioactive synthetic intermediate . The sub-nanomolar potency represents a >1000-fold activity differential that is not achievable with the non-halogenated analog.
| Evidence Dimension | CCR5 antagonist activity (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | Ethyl 1-methyl-1H-pyrrole-2-carboxylate: No reported activity (baseline inert intermediate) |
| Quantified Difference | >1000-fold activity gain with 3-chloro substitution |
| Conditions | HIV-1 gp120-induced cell-cell fusion assay; HeLa P4/R5 cells and CHO-tat10 cells |
Why This Matters
Procurement decisions for antiviral lead optimization programs require building blocks with demonstrated sub-nanomolar target engagement potential, which this chloro-substituted scaffold provides.
- [1] BindingDB Entry: BDBM50359480 (CHEMBL1926900). Antagonist activity against human CCR5. Data curated from primary literature. Accessed 2026. View Source
